REACTION_SMILES
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[C:20](#[CH:21])[c:22]1[cH:23][c:24]([NH2:25])[cH:26][cH:27][cH:28]1.[CH:31]([OH:32])([CH3:33])[CH3:34].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:16][CH2:17][CH2:18][Cl:19])[c:9]([O:12][CH2:13][CH2:14][Cl:15])[cH:10][c:11]12.[N:29]#[N:30]>>[ClH:1].[c:2]1([NH:25][c:24]2[cH:23][c:22]([C:20]#[CH:21])[cH:28][cH:27][cH:26]2)[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:16][CH2:17][CH2:18][Cl:19])[c:9]([O:12][CH2:13][CH2:14][Cl:15])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCOc1cc2ncnc(Cl)c2cc1OCCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
|
product
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Smiles
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C#Cc1cccc(Nc2ncnc3cc(OCCCl)c(OCCCl)cc23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |